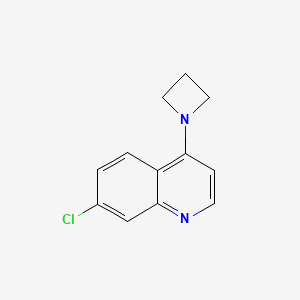![molecular formula C7H5Br B14616621 Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- CAS No. 60040-77-9](/img/structure/B14616621.png)
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- is a brominated derivative of bicyclo[4.1.0]hepta-1,3,5-triene, a compound known for its unique bicyclic structure. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- typically involves the bromination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through the addition of bromine (Br2) to the double bonds of the parent compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the bromine atom.
Addition: Reagents like hydrogen (H2) in the presence of a catalyst can add across the double bonds.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., hydroxylated or aminated derivatives.
Addition: Hydrogenated derivatives with saturated rings.
Oxidation: Epoxides or diols.
Reduction: Reduced forms with fewer double bonds.
Applications De Recherche Scientifique
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in studying reaction mechanisms.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- involves its reactivity due to the strained ring system and the presence of the bromine atom. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The double bonds in the bicyclic structure also make it susceptible to addition reactions, where reagents add across the double bonds, altering the compound’s structure and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the bromine atom.
Bicyclo[4.1.0]hepta-1,3,5-triene, 2,5-diphenyl-: A derivative with phenyl groups instead of bromine.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- is unique due to the presence of the bromine atom, which imparts different reactivity and properties compared to its non-brominated counterparts. The bromine atom makes the compound more reactive in substitution reactions and can influence the overall stability and reactivity of the bicyclic system.
Propriétés
Numéro CAS |
60040-77-9 |
|---|---|
Formule moléculaire |
C7H5Br |
Poids moléculaire |
169.02 g/mol |
Nom IUPAC |
2-bromobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Br/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2 |
Clé InChI |
QOJMJVLTYIKRIY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C1C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



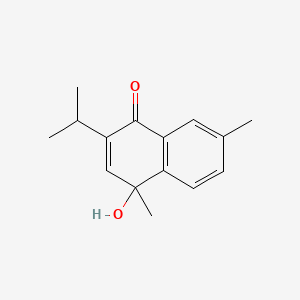
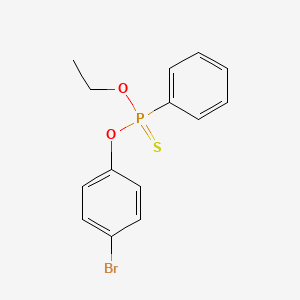

![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)


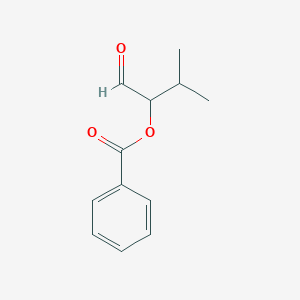
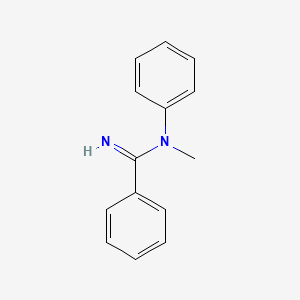
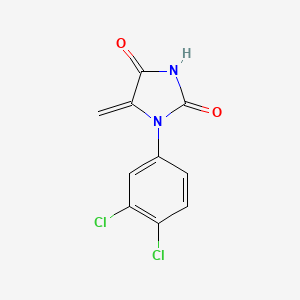
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
